Crystal Structure: Monoclinic P2₁/c Layered Architecture vs. Tetragonal ADP – Implications for Anisotropic Properties
EDHP crystallizes in the monoclinic system, space group P2₁/c, with two polymorphic forms reported. Form I (Chang et al., 2002) has unit cell parameters a = 10.209(1) Å, b = 7.891(1) Å, c = 8.039(1) Å, β = 92.138(9)°, V = 647.2(2) ų, Z = 4, refined to R₁ = 0.0295 [1]. Form II (Averbuch-Pouchot & Durif, 1993) has a = 10.650(5) Å, b = 7.873(1) Å, c = 8.358(1) Å, β = 109.76(3)°, refined to R = 0.031 using 2,191 reflections [2]. In contrast, ammonium dihydrogen phosphate (ADP) crystallizes in the tetragonal system, space group I4̄2d, with a = 7.418(3) Å, c = 7.2284(6) Å, V = 404.63(4) ų, Z = 4 [3]. The monoclinic structure of EDHP produces alternating organic-inorganic layers with a 3D hydrogen-bonding network incorporating N–H···O (2.77–2.98 Å) and O–H···O (2.54–2.91 Å) interactions, resulting in anisotropic physical properties distinct from the isotropic tetragonal ADP lattice [4].
| Evidence Dimension | Crystal system, space group, unit cell parameters, and hydrogen-bonding architecture |
|---|---|
| Target Compound Data | Monoclinic P2₁/c; Form I: a = 10.209 Å, b = 7.891 Å, c = 8.039 Å, β = 92.138°, V = 647.2 ų; Form II: a = 10.650 Å, b = 7.873 Å, c = 8.358 Å, β = 109.76°; 3D N–H···O and O–H···O hydrogen-bonded network with alternating organic-inorganic layers |
| Comparator Or Baseline | ADP: Tetragonal I4̄2d; a = 7.418 Å, c = 7.228 Å, V = 404.6 ų; simple ionic lattice without organic-inorganic layering |
| Quantified Difference | Different crystal system (monoclinic vs. tetragonal); unit cell volume 60% larger for EDHP Form I (647.2 vs. 404.6 ų); presence of two polymorphs for EDHP vs. one stable form for ADP |
| Conditions | Single-crystal X-ray diffraction at room temperature; Mo Kα radiation for Form I; data from independent crystallographic studies |
Why This Matters
The monoclinic, layered architecture with tunable polymorphism directly affects solubility anisotropy, mechanical tabletability, and directional thermal expansion—parameters critical for formulation processing and crystal engineering applications where ADP's isotropic tetragonal lattice is structurally limiting.
- [1] Chang, T.-S.; Kim, C.-H.; Cho, D.-H.; Lee, D.-K.; Song, T. Synthesis and X-ray Crystal Structure of the Ethylenediammonium Monohydric Phosphate. J. Korean Chem. Soc. 2002, 15 (2), 1–6. View Source
- [2] Averbuch-Pouchot, M. T.; Durif, A. Crystal Structure of a New Form of Ethylenediammonium Monohydrogen-Monophosphate – [C₂N₂H₁₀]HPO₄ (II). C. R. Acad. Sci. Ser. II 1993, 317 (3), 325–331. View Source
- [3] Synthesis, Crystal Structure and NLO Properties of a Mixed Crystal K₁₋ₓ(NH₄)ₓH₂PO₄ (x = 0.5). J. Chem. Crystallogr. 2010. View Source
- [4] SciProfiles. Synthesis, Structural Characterization of a New Ethylenediammonium Hydrogenophosphate Salt. Chem. Sci. Int. J. 2025. View Source
